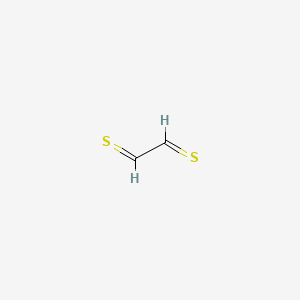

Ethanedithial

Description

1,2-Ethanedithiol (C₂H₆S₂, CAS 540-63-6) is a volatile organosulfur compound characterized by two adjacent thiol (-SH) groups. It is a colorless to pale yellow liquid with a pungent odor, widely utilized in organic synthesis, coordination chemistry, and polymer crosslinking. Its synthesis involves the reaction of ethylene dibromide with thiourea in ethanol under reflux conditions, followed by hydrolysis and purification . The compound’s bifunctional thiol groups enable it to act as a chelating agent for transition metals and participate in thiol-ene "click" reactions, making it valuable in materials science and catalysis.

Properties

CAS No. |

23783-27-9 |

|---|---|

Molecular Formula |

C2H2S2 |

Molecular Weight |

90.17 g/mol |

IUPAC Name |

ethanedithial |

InChI |

InChI=1S/C2H2S2/c3-1-2-4/h1-2H |

InChI Key |

MDDJJTGSROSPKD-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Dithiols

Methanedithiol (CH₄S₂, CAS 6725-64-0)

Methanedithiol differs structurally by having both -SH groups bonded to a single carbon atom. This configuration reduces steric hindrance but increases susceptibility to oxidation and dimerization due to sulfur-sulfur bond formation. While 1,2-ethanedithiol is stable at room temperature, methanedithiol is less thermally stable and rarely isolated in pure form .

Table 1: Comparative Properties of 1,2-Ethanedithiol and Methanedithiol

| Property | 1,2-Ethanedithiol | Methanedithiol |

|---|---|---|

| Molecular Formula | C₂H₆S₂ | CH₄S₂ |

| Molar Mass (g/mol) | 94.20 | 80.16 |

| Boiling Point | 146–148°C | Not reported |

| Stability | Stable under N₂ | Prone to oxidation |

| Applications | Ligand synthesis, polymers | Gas-phase reactions |

Reactivity and Acidity

The acidity of thiol groups in ethanedithiol (pKa ~9–10 per -SH) is slightly lower than that of methanedithiol (pKa ~8–9) due to electronic effects from adjacent carbons. This difference influences their metal-binding efficiency; ethanedithiol’s bidentate coordination is more effective in stabilizing metal complexes (e.g., with iron or nickel) compared to methanedithiol’s monodentate tendency .

Coordination Chemistry

1,2-Ethanedithiol forms stable complexes with transition metals, such as [Fe(S₂C₂H₄)₃]³⁻, which are pivotal in modeling metalloenzyme active sites. Methanedithiol’s transient nature restricts its use to gas-phase studies or short-lived intermediates .

Polymer Chemistry

Ethanedithiol serves as a crosslinker in rubber vulcanization and thiol-ene polymerizations, enhancing material durability. Methanedithiol’s instability precludes such applications.

Gaps and Contradictions in Literature

- Thermodynamic Properties : Boiling points and stability metrics for methanedithiol are absent, hindering a full physicochemical analysis.

Q & A

Q. What experimental methodologies are recommended for synthesizing Ethanedithial with high purity?

To synthesize this compound, prioritize protocols that minimize side reactions (e.g., oxidation or dimerization). Use controlled environments (inert gas, low moisture) and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). For reproducibility, document solvent purity, catalyst ratios, and temperature gradients in detail . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Always cross-reference with established literature to avoid procedural redundancies .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies require systematic testing of temperature, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH) for preliminary degradation profiling, complemented by real-time studies. Analytical methods like HPLC or UV-Vis spectroscopy can quantify degradation products. Include control samples and statistical triplicates to account for batch variability. Data should be tabulated with degradation rates and Arrhenius plot analyses to predict shelf-life .

Q. What spectroscopic techniques are most effective for characterizing this compound’s reactive sites?

Infrared (IR) spectroscopy identifies functional groups (e.g., thiol and aldehyde stretches near 2550 cm⁻¹ and 1720 cm⁻¹, respectively). NMR (¹H and ¹³C) elucidates electronic environments and spatial arrangements, while X-ray crystallography provides definitive structural confirmation. For dynamic behavior, consider variable-temperature NMR or electron paramagnetic resonance (EPR) to study radical intermediates. Ensure raw spectral data is archived in supplementary materials for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported reaction mechanisms?

Contradictions often arise from differing experimental conditions (e.g., solvent polarity, pH). Conduct kinetic studies under controlled variables and compare results using multivariate analysis. Computational modeling (DFT or MD simulations) can validate proposed mechanisms by correlating activation energies with experimental rates. Sensitivity analysis should test assumptions (e.g., intermediate stability) to identify methodological biases .

Q. What strategies optimize this compound’s computational modeling for predicting reactivity?

Use hybrid functional DFT (e.g., B3LYP/6-311++G**) to balance accuracy and computational cost. Validate models against experimental spectroscopic or kinetic data. Incorporate solvent effects via implicit/explicit solvation models (e.g., PCM or SMD). For large systems, apply QM/MM partitioning. Document basis sets, convergence criteria, and software versions (e.g., Gaussian 16) to ensure reproducibility .

Q. How should researchers address discrepancies in this compound’s thermodynamic data across studies?

Discrepancies may stem from calibration errors or impurities. Replicate measurements using standardized equipment (e.g., DSC for enthalpy, isothermal titration calorimetry for binding constants). Perform impurity profiling via GC-MS or elemental analysis. Apply error-propagation frameworks to quantify uncertainty and publish raw datasets with metadata (e.g., instrument calibration logs) .

Q. What advanced experimental designs are suitable for studying this compound’s role in multi-step organic syntheses?

Adopt a modular approach: isolate intermediates and characterize them at each step. Use flow chemistry for precise control over reaction parameters (residence time, mixing efficiency). For mechanistic insights, employ isotopic labeling (e.g., deuterium tracing) or in situ FTIR monitoring. Include negative controls (e.g., omitting catalysts) to confirm reaction pathways .

Q. How can researchers mitigate interference from this compound’s degradation products in analytical assays?

Develop selective detection methods, such as derivatization (e.g., thiol-specific probes) coupled with LC-MS/MS. Validate specificity via spike-and-recovery experiments using synthesized degradation standards. For quantification, apply standard addition curves to account for matrix effects. Document limits of detection (LOD) and quantification (LOQ) in all assays .

Methodological Best Practices

- Data Management : Archive raw spectra, chromatograms, and computational inputs/outputs in FAIR-compliant repositories (e.g., Zenodo). Use version control for protocols .

- Reproducibility : Follow the "MIACE" (Minimum Information About a Chemical Experiment) guidelines for reporting synthetic procedures and characterization .

- Ethical Compliance : Disclose conflicts of interest and ensure hazardous waste protocols align with institutional safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.